Product packaging for Fmoc-NH-PEG3-CH2COOH(Cat. No.:)

Fmoc-NH-PEG3-CH2COOH

Cat. No.: B607501
M. Wt: 429.5 g/mol
InChI Key: XNOJSAOJCBOZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Polyethylene (B3416737) Glycol (PEG) Derivatives in Chemical Biology and Medicinal Chemistry

Polyethylene glycol (PEG) and its derivatives are polymers composed of repeating ethylene (B1197577) glycol units. thermofisher.comjenkemusa.com They are widely utilized in biomedical research due to their biocompatibility, non-immunogenicity, and high solubility in aqueous solutions. sinopeg.comthermofisher.commsesupplies.com The process of attaching PEG chains to molecules, known as PEGylation, can significantly improve the therapeutic properties of proteins, peptides, and small molecule drugs by enhancing their stability and solubility. sinopeg.combiochempeg.com

PEG derivatives are classified as either monodispersed, with a specific molecular weight, or polydispersed, with a range of molecular weights. jenkemusa.commsesupplies.com They can be functionalized with various reactive groups, making them suitable as crosslinking agents or spacers in chemical structures. thermofisher.combiochempeg.com These functionalities allow for their use in a wide array of applications, including drug delivery systems, tissue engineering, and the development of medical devices. sinopeg.combiochempeg.comnews-medical.net

Significance of Fmoc Protection in Synthetic Methodologies

The fluorenylmethoxycarbonyl (Fmoc) group is a crucial protecting group for amines, particularly in the synthesis of peptides. wikipedia.orglgcstandards.com Developed in the late 1970s, Fmoc chemistry has become a cornerstone of solid-phase peptide synthesis (SPPS). lgcstandards.com In this method, the peptide chain is built step-by-step while attached to a solid support, allowing for easy removal of by-products. lgcstandards.com

The key advantage of the Fmoc group is its stability to acids and its selective removal (deprotection) under mild basic conditions, typically with piperidine (B6355638). wikipedia.orglgcstandards.com This orthogonality allows for the synthesis of complex peptides with various amino acid side-chain protecting groups that are sensitive to acidic conditions. nih.gov Furthermore, the cleavage of the Fmoc group releases a byproduct, dibenzofulvene, which can be monitored by UV spectroscopy to track the progress of the synthesis. wikipedia.org

Role of PEG Spacers in Enhancing Molecular Properties for Research Applications

PEG spacers, integral to the structure of molecules like Fmoc-NH-PEG3-CH2COOH, serve to connect different molecular components. These hydrophilic spacers offer several advantages in research applications. biochempeg.combiochempeg.com By increasing the distance between conjugated molecules, PEG spacers can reduce steric hindrance and help maintain the biological activity of the attached molecules. nih.gov

The hydrophilicity of PEG spacers improves the solubility of the entire conjugate in aqueous environments, which is particularly beneficial for biological applications. rsc.org This property can reduce aggregation and nonspecific binding of the modified molecule. rsc.org The length of the PEG spacer can be precisely controlled, allowing researchers to optimize the distance between functional ends for specific applications, such as in the design of antibody-drug conjugates (ADCs) or PROTACs (PROteolysis TArgeting Chimeras). rsc.orgmedchemexpress.com While PEG spacers generally have a minimal effect on the conformation of small neutral peptides, they can influence the structure of highly charged peptides. researchgate.netacs.org

Current Research Landscape and Emerging Applications of this compound

This compound is utilized in a variety of advanced research areas. Its bifunctional nature makes it a valuable linker in the synthesis of complex biomolecules and materials. biochempeg.com

Key Research Applications:

Peptide Synthesis and Modification: It serves as a building block for creating peptides with specific modifications and for developing peptide-based drugs. nih.gov

Antibody-Drug Conjugates (ADCs): This compound is used as a cleavable linker in the synthesis of ADCs, which are designed to deliver cytotoxic drugs directly to cancer cells. medchemexpress.com

PROTACs: this compound is also employed as a PEG-based linker in the synthesis of PROTACs, which are molecules designed to target specific proteins for degradation. medchemexpress.commedchemexpress.com

Nanotechnology and Materials Science: The compound finds use in modifying surfaces and creating new materials with specific functional properties. biochempeg.com

Drug Delivery: The PEG component enhances the solubility and stability of drug delivery systems. msesupplies.compurepeg.com

The ongoing research with this compound and similar PEGylated linkers continues to expand their applications, driving innovation in areas like targeted therapies and advanced biomaterials. sinopeg.compurepeg.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27NO7 B607501 Fmoc-NH-PEG3-CH2COOH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO7/c25-22(26)16-30-14-13-29-12-11-28-10-9-24-23(27)31-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21H,9-16H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOJSAOJCBOZTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Methodologies

Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Fmoc-NH-PEG3-CH2COOH

This compound is frequently employed in SPPS to modify peptides, enhancing their pharmacokinetic properties or serving as a point of attachment for other moieties. chempep.comresearchgate.net Its incorporation follows the standard iterative cycle of Fmoc-SPPS, which involves deprotection of the N-terminal Fmoc group, followed by coupling of the next Fmoc-protected amino acid or, in this case, the this compound linker. rsc.orgrsc.org The hydrophilic PEG chain can improve the solubility of the growing peptide, potentially mitigating aggregation issues that can occur with hydrophobic sequences. gyrosproteintechnologies.com

Optimization of Coupling Conditions for this compound Integration

The successful incorporation of this compound into a peptide sequence during SPPS hinges on the optimization of coupling conditions to ensure high reaction efficiency. The choice of coupling reagents and reaction conditions is critical to drive the amide bond formation to completion. iris-biotech.de

Commonly used coupling reagents for this purpose include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used in conjunction with an additive such as OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). rsc.org Another class of highly effective reagents are the onium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are typically used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). rsc.orggyrosproteintechnologies.commdpi.com

Research findings indicate that for the coupling of this compound, a "double coupling" strategy is sometimes employed to ensure maximum incorporation. rsc.org This involves reacting the resin-bound peptide with the activated linker for a set period, followed by draining the reagents and adding a fresh solution of activated this compound to react again. For example, one protocol describes using a solution of this compound (3 equivalents), 0.5 M DIC (3 equivalents), and 0.5 M Oxyma (3 equivalents) in DMF, reacting for 2 hours, and then repeating the coupling for an additional 2 hours. rsc.org The reaction temperature can also be a key parameter, with elevated temperatures, often achieved through microwave irradiation, used to accelerate coupling rates. google.com However, the stability of the coupling reagents at higher temperatures must be considered. gyrosproteintechnologies.com

Table 1: Exemplary Coupling Conditions for this compound in SPPS

Coupling Reagent SystemEquivalents (vs. Resin Loading)SolventTimeTemperatureReference
DIC / Oxyma3 eq. eachDMF2h + 2h (double coupling)Room Temperature rsc.org
HATU / DIPEA2.45 eq. / 5 eq.DMF1hRoom Temperature mdpi.com
PyBOP / HOBt / DIEA2 eq. / 2 eq. / 4 eq.DMFOvernightRoom Temperature csic.es
DIC / Oxyma5 eq. eachDMF5 min90°C (Microwave) google.com

This table is for illustrative purposes and specific conditions may vary based on the peptide sequence and resin.

Fmoc Deprotection Strategies and Kinetics in PEG-containing Systems

The removal of the Fmoc protecting group is a critical step in SPPS, enabling the subsequent coupling reaction. mdpi.com This deprotection is typically achieved through a β-elimination reaction catalyzed by a secondary amine base. researchgate.net The standard reagent for this purpose is a 20% (v/v) solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). rsc.orgpeptide.com

The kinetics of Fmoc deprotection can be influenced by several factors, including the nature of the N-terminal amino acid and the properties of the growing peptide-resin matrix. In systems containing PEG linkers like this compound, the increased hydrophilicity and altered solvation properties of the support can potentially affect the rate of deprotection. The reaction mechanism involves the abstraction of the acidic proton on the fluorene (B118485) ring by piperidine, leading to the formation of a dibenzofulvene (DBF) intermediate, which is then scavenged by excess piperidine to form a stable adduct. researchgate.net This process can be monitored spectrophotometrically by measuring the UV absorbance of the DBF-piperidine adduct around 301 nm. chempep.comiris-biotech.de

While piperidine is the most common deprotection agent, alternatives have been explored to address issues like aspartimide formation. peptide.comacs.org For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much stronger, non-nucleophilic base that can accelerate Fmoc removal, although its use requires careful consideration due to its high reactivity. peptide.com More recently, dipropylamine (B117675) (DPA) has been reported as an effective reagent that can reduce aspartimide formation compared to piperidine, especially in high-temperature SPPS. acs.org Studies have shown that a 25% DPA solution in DMF can rapidly deprotect Fmoc-protected amino acids, including Fmoc-PEG-OH. acs.org The choice of deprotection conditions, including the base, its concentration, and the reaction time, must be optimized to ensure complete Fmoc removal without inducing side reactions. mdpi.com For example, a common protocol involves treating the resin twice with a 20% piperidine/DMF solution for 10 minutes each time. rsc.org

Table 2: Common Fmoc Deprotection Reagents and Conditions

ReagentConcentrationSolventTypical TimeKey CharacteristicsReference
Piperidine20% (v/v)DMF2 x 10 minStandard, widely used reagent. rsc.org
PiperazineNot specifiedNot specified3 min (microwave)Can reduce aspartimide formation. google.com
DBU / PiperidineNot specifiedNot specifiedNot specifiedFaster deprotection; piperidine scavenges DBF. peptide.com
Dipropylamine (DPA)25% (v/v)DMFNot specifiedReduces aspartimide formation, good yields. acs.org

This table provides a general overview; specific protocols should be optimized for each synthesis.

Resin Selection and Loading Optimization for this compound in SPPS

To address this, hybrid resins such as PEG-grafted polystyrene (PEG-PS) have been developed. core.ac.uk These resins, like TentaGel, combine the mechanical stability of polystyrene with the favorable solvation properties of polyethylene (B3416737) glycol, allowing for swelling in a wide range of solvents, from dichloromethane (B109758) (DCM) to water. core.ac.ukresearchgate.net This enhanced compatibility with polar solvents like DMF is beneficial for both the coupling and deprotection steps involving the hydrophilic this compound. rsc.orgcore.ac.uk The choice of linker attached to the resin (e.g., Wang, Rink Amide) dictates the C-terminal functionality of the final peptide (acid or amide, respectively). biosynth.comsigmaaldrich.com

Resin loading, defined as the amount of the first amino acid attached per gram of resin (mmol/g), is another critical parameter. researchgate.net High loading can be advantageous for the synthesis of short peptides, maximizing yield per batch. However, for longer or more complex peptides, a lower loading (e.g., 0.15–0.25 mmol/g) is often preferred. researchgate.netisil.co.il Lower loading increases the distance between growing peptide chains, which can minimize intermolecular aggregation and improve reaction kinetics by reducing steric hindrance, a factor that is particularly relevant when incorporating bulky or modified building blocks like this compound. gyrosproteintechnologies.comisil.co.il Optimization of resin loading is therefore a balance between maximizing productivity and ensuring the fidelity of the synthesis.

Solution-Phase Synthetic Routes for this compound Derivatives

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains relevant for the production of specific peptide derivatives and for large-scale manufacturing. This compound can also be utilized in solution-phase methodologies to create more complex molecular constructs. peptide.com

Palladium-Catalyzed Coupling Reactions for Advanced Constructs

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.comresearchgate.net The use of PEG supports or PEGylated substrates in these reactions has gained significant attention. thieme-connect.comresearchgate.net PEG can act as a solvent, a phase-transfer catalyst, or a support for the catalyst or substrate, often facilitating reaction in aqueous media and simplifying product purification. thieme-connect.comacs.org

While direct palladium-catalyzed coupling involving the backbone of this compound is not typical, its functional groups can be used to attach moieties that do participate in such reactions. For example, the terminal carboxyl group could be coupled to an aniline (B41778) derivative, which could then be used as a substrate in a Buchwald-Hartwig amination or a Sonogashira coupling to build more complex architectures. researchgate.net Research has demonstrated that PEG-supported aryl halides can undergo palladium-catalyzed homo-coupling and cross-coupling reactions. acs.orgrsc.org The PEG support often allows the catalyst system to be recycled and reused. acs.org The development of palladium nanoparticles stabilized by PEG has also been shown to create highly stable and reusable catalysts for reactions like the Heck reaction. researchgate.net These methodologies open up possibilities for creating advanced, multi-component systems where a peptide or other biomolecule, solubilized and spaced by a PEG3 linker, is decorated with complex organic molecules via palladium catalysis.

Compound Names Table

Abbreviation/Trivial NameSystematic Name
This compound11-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,6,9-trioxaundecanoic acid
DICN,N'-Diisopropylcarbodiimide
OxymaEthyl 2-cyano-2-(hydroxyimino)acetate
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
HATUO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
HCTUO-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
DIPEAN,N-Diisopropylethylamine
DBFDibenzofulvene
DBU1,8-Diazabicyclo[5.4.0]undec-7-ene
DPADipropylamine
DMFN,N-Dimethylformamide
DCMDichloromethane
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
HOBtHydroxybenzotriazole
NHSN-hydroxysuccinimide
EDCN-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide

Green Chemistry Approaches in the Synthesis of this compound and its Conjugates

The principles of green chemistry are increasingly being applied to the synthesis of PEGylated compounds to minimize environmental impact and enhance safety. These approaches focus on the use of environmentally benign solvents, catalysts, and processes.

One of the key areas of green chemistry is the use of safer and recyclable solvents. Polyethylene glycol (PEG) itself, in the form of PEG-400, has been successfully employed as a recyclable reaction medium and catalyst for various organic syntheses, offering an environmentally safe, catalyst-free, and operationally simple alternative to traditional solvents. rsc.orgtandfonline.com Such methodologies often result in high yields, excellent functional group tolerance, and easier purification. tandfonline.com The use of PEG as a solvent aligns with green chemistry principles by reducing the reliance on volatile and often toxic organic solvents. benthamdirect.com

Enzymatic processes represent another significant green chemistry approach. For instance, the synthesis of thiol-PEG has been achieved with nearly 100% yield through a transesterification reaction using Candida antarctica lipase (B570770) B. mdpi.com This enzymatic method avoids the harsh reagents and conditions often associated with traditional chemical synthesis. While not directly the synthesis of this compound, this demonstrates the potential for enzymatic catalysis in the synthesis of PEG derivatives.

Furthermore, water radiolysis has been explored as a convenient and environmentally friendly method for synthesizing PEGylated metallic nanoparticles. mdpi.com This technique utilizes gamma rays to generate reducing species in an aqueous solution, leading to the formation of nanoparticles in a controlled manner. mdpi.com This highlights a move towards solvent-free or aqueous-based systems, which are central tenets of green chemistry.

The development of cleavable linkers, which can be broken under specific conditions, also contributes to greener methodologies by simplifying the analysis and purification of PEGylated proteins. nih.gov This can reduce the need for extensive chromatographic purification steps that often consume large quantities of solvents. acs.org

Green Chemistry ApproachDescriptionPotential Benefits
Use of Green Solvents Employing solvents like PEG-400 as a reaction medium. rsc.orgtandfonline.comRecyclable, reduced toxicity, operational simplicity. rsc.orgtandfonline.combenthamdirect.com
Enzymatic Catalysis Utilizing enzymes like lipases for specific chemical transformations. mdpi.comHigh yields, mild reaction conditions, high selectivity. mdpi.com
Aqueous Synthesis Methods like water radiolysis for creating PEGylated nanoparticles. mdpi.comEnvironmentally friendly, uniform particle size. mdpi.com
Cleavable Linkers Designing linkers that can be selectively cleaved to simplify purification. nih.govReduced solvent consumption, easier characterization. nih.govacs.org

Scale-Up Synthesis Considerations for Research and Development

Transitioning the synthesis of this compound from a laboratory scale to a larger research and development or even commercial scale presents several challenges and considerations. While detailed industrial scale-up processes for this specific compound are not extensively published, general principles for scaling up the synthesis of PEG derivatives and other complex organic molecules apply.

The choice of reagents and purification methods is critical. For instance, the use of solid-phase peptide synthesis (SPPS) techniques is common for incorporating this compound into peptides. nih.govmdpi.comnih.gov When scaling up, the efficiency of coupling reactions and the removal of protecting groups must be maintained. mdpi.com The purification of the final product, often achieved through chromatography, can become a bottleneck at a larger scale, necessitating the development of efficient and scalable purification protocols. researchgate.net

The management of reaction conditions such as temperature, pressure, and mixing becomes more complex at a larger scale to ensure consistency and safety. The cost and availability of starting materials and reagents are also significant factors that can impact the commercial feasibility of a scaled-up process. pharmtech.com

ConsiderationKey ChallengesPotential Solutions
Iterative Synthesis Multiple steps leading to lower overall yield and increased time. acs.orgacs.orgProcess optimization, development of more convergent synthetic routes.
Purification Chromatographic purification can be a bottleneck at scale. acs.orgresearchgate.netDevelopment of crystallization or precipitation methods, alternative scalable purification techniques.
Reagent and Solvent Use Increased consumption of potentially hazardous materials.Implementation of green chemistry principles, solvent recycling. rsc.orgbenthamdirect.com
Process Control Maintaining consistent reaction conditions (temperature, mixing).Use of automated reaction systems, robust process monitoring.
Cost of Goods High cost of starting materials and reagents. acs.orgpharmtech.comSourcing from reliable suppliers, optimizing reaction stoichiometry.

Bioconjugation Strategies and Applications

Amide Bond Formation with Fmoc-NH-PEG3-CH2COOH for Bioconjugationbiochempeg.combroadpharm.com

The primary method for conjugating this compound to biomolecules is through the formation of a stable amide bond between its terminal carboxylic acid group and a primary amine on a target molecule, such as a peptide or protein. biochempeg.combroadpharm.com This reaction requires the activation of the carboxylic acid, which is typically accomplished using specialized coupling reagents. broadpharm.com

Carbodiimides are a class of reagents that facilitate the formation of amide bonds by activating carboxylic acids. thermofisher.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) are common examples used for this purpose. biochempeg.comthermofisher.com The mechanism involves the reaction of the carbodiimide (B86325) with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is unstable and readily reacts with a primary amine on a target biomolecule, forming a stable amide bond and releasing a soluble urea (B33335) byproduct. thermofisher.com

A key function of these coupling agents is to prevent a direct acid-base reaction between the carboxylic acid and the amine, which would form a non-reactive salt and inhibit amide bond formation. chemistrysteps.com EDC is water-soluble and frequently used in aqueous bioconjugation reactions, while DCC is primarily used in non-aqueous organic synthesis. thermofisher.com The reaction is efficient and typically proceeds at room temperature. chemistrysteps.com

Phosphonium and uronium salt-based reagents are another major class of activators for amide bond formation and are known for their high efficiency and rapid reaction times, even with sterically hindered amino acids. sigmaaldrich.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are frequently employed. broadpharm.comsigmaaldrich.com

In the presence of a base, these reagents convert the carboxylic acid of this compound into a highly reactive ester (e.g., an OAt ester for HATU), which then rapidly couples with a primary amine. sigmaaldrich.com HATU is often considered one of the most efficient coupling reagents due to the nature of its leaving group, which can accelerate the reaction. sigmaaldrich.com Phosphonium reagents like PyBOP are noted for giving cleaner reactions compared to some uronium reagents, which can sometimes cause unwanted side reactions. sigmaaldrich.com These reagents are highly compatible with standard solid-phase peptide synthesis (SPPS) protocols. chempep.com

Coupling ReagentClassKey Features & ApplicationsMechanism of Action
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)CarbodiimideWater-soluble, widely used for aqueous bioconjugation of proteins and peptides. thermofisher.com Forms a soluble urea byproduct. thermofisher.comActivates carboxyl group to form an O-acylisourea intermediate, which reacts with a primary amine. thermofisher.com
DCC (N,N'-dicyclohexylcarbodiimide)CarbodiimideWater-insoluble, used in non-aqueous organic synthesis. thermofisher.com Byproduct (dicyclohexylurea) is insoluble and can be removed by filtration.Activates carboxyl group to form an O-acylisourea intermediate, similar to EDC. chemistrysteps.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Uronium/AminiumHighly efficient and fast, especially for difficult or sterically hindered couplings. sigmaaldrich.com Generates highly reactive OAt esters. sigmaaldrich.comIn the presence of a base, converts carboxylic acid to a reactive OAt ester for coupling. sigmaaldrich.com
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Uronium/AminiumCommonly used in both solution-phase and solid-phase peptide synthesis. sigmaaldrich.com Generates OBt esters. sigmaaldrich.comIn the presence of a base, converts carboxylic acid to a reactive OBt ester for coupling. universite-paris-saclay.fr

Conjugation to Peptides and Proteinslifetein.compeptide.com

The conjugation of this compound to peptides and proteins is a common strategy to modify their properties. lifetein.compeptide.com The linker can be introduced during solid-phase peptide synthesis or attached to a fully formed protein in solution. chempep.compeptide.com

The attachment of linkers like this compound to proteins can be achieved through either random or site-specific methods.

Random Conjugation: This is the more traditional approach, where the coupling reaction targets the most accessible and reactive functional groups on the protein surface. For amide bond formation, this typically involves the primary amine groups on the side chains of lysine (B10760008) residues, which are often abundant and exposed on the protein surface. allinno.com This method can result in a heterogeneous mixture of conjugates with the linker attached at different sites and in varying numbers per protein. google.com

Site-Specific Conjugation: To overcome the heterogeneity of random methods, site-specific conjugation techniques have been developed to attach a linker to a precise location on a protein. google.com This provides a homogeneous product with a defined drug-to-antibody ratio in ADCs, for example. Methods include:

Enzymatic Ligation: Enzymes like sortase can be used to attach a linker to a specific recognition sequence at the protein's C-terminus. whiterose.ac.uk Transglutaminase is another enzyme used to target and modify specific glutamine residues. google.com

N-Terminal Modification: The unique reactivity of the N-terminal alpha-amine or a specific N-terminal residue (like a periodate-oxidized threonine or serine) can be exploited for selective conjugation. whiterose.ac.uk

Unnatural Amino Acids: The incorporation of unnatural amino acids with unique reactive handles (e.g., an azide (B81097) or alkyne for click chemistry) into the protein's sequence allows for highly specific attachment of a complementary linker.

The conjugation of a PEG linker like this compound can significantly alter the physicochemical and biological properties of peptides and proteins. lifetein.comlifetein.com

Solubility: The hydrophilic PEG chain is a key feature that improves the water solubility of the modified peptide or protein. biochempeg.comlifetein.comlifetein.com This is particularly beneficial for hydrophobic peptides that would otherwise be difficult to formulate and use in aqueous biological systems. lifetein.com

Stability: The PEG chain can act as a protective shield on the surface of the biomolecule. allinno.comlifetein.com This shielding effect can increase the stability of the conjugate by protecting it from degradation by proteolytic enzymes, which can extend its circulating half-life in the body. allinno.comlifetein.com

Biological Activity: The flexible nature of the PEG spacer can be advantageous, as it helps to minimize steric hindrance between the conjugated molecule (e.g., a drug or a fluorescent tag) and the protein. lifetein.com This allows the protein to maintain its proper conformation and biological function, such as binding to its target receptor. lifetein.com The improved pharmacokinetic profiles can lead to enhanced efficacy of therapeutic peptides. lifetein.com

PropertyImpact of Conjugation with this compoundReason
SolubilityIncreasedThe hydrophilic polyethylene (B3416737) glycol (PEG) chain enhances solubility in aqueous media. biochempeg.comlifetein.comlifetein.com
StabilityIncreasedThe PEG chain provides a shield against proteolytic enzymes, increasing the conjugate's half-life. allinno.comlifetein.com
Biological ActivityOften Maintained or ImprovedThe flexible spacer reduces steric hindrance, preserving the biomolecule's native structure and function. lifetein.com
PharmacokineticsImprovedEnhanced solubility and stability lead to better absorption, reduced renal clearance, and longer circulation time. lifetein.comlifetein.com
ImmunogenicityReducedThe PEG chain can mask antigenic sites on the protein surface, reducing the likelihood of an immune response. allinno.comlifetein.com

Preparation of Antibody-Drug Conjugates (ADCs) using this compound as a Linkerfujifilm.combiochempeg.com

Antibody-drug conjugates (ADCs) are a powerful class of cancer therapeutics that consist of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them. fujifilm.com The antibody component selectively targets tumor-specific antigens on cancer cells, allowing for the direct delivery of the cytotoxin. fujifilm.com

Non-Cleavable Linker Design and Mechanisms

In contrast to cleavable linkers, non-cleavable linkers maintain a stable connection between the antibody and the payload. The drug is released through the degradation of the antibody itself within the lysosome of the target cell. This compound can be directly employed in the synthesis of non-cleavable linkers. creative-biolabs.com

The carboxylic acid end of this compound can be activated to react with an amine group on the cytotoxic drug, while the Fmoc-protected amine, after deprotection, can be conjugated to the antibody. The resulting conjugate relies on the complete proteolytic degradation of the antibody-linker-drug complex to release the active drug metabolite. The PEG spacer in this design enhances the solubility and stability of the ADC.

Development of Proteolysis-Targeting Chimeras (PROTACs) with this compound

This compound is a key building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). glpbio.commedchemexpress.comchemsrc.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. axispharm.combroadpharm.com A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them. biochempeg.comexplorationpub.com

The this compound linker, with its protected amine and active carboxylic acid, is well-suited for the modular synthesis of PROTACs. medchemexpress.comchemsrc.combiochempeg.com The carboxylic acid can be coupled to a ligand for the target protein or the E3 ligase, and after deprotection of the Fmoc group, the newly freed amine can be attached to the other ligand, completing the PROTAC structure. biochempeg.com

Linker Length and Composition Optimization for Degradation Efficiency

The length and composition of the linker are critical determinants of a PROTAC's degradation efficiency. nih.govexplorationpub.com The linker must be long enough to allow the simultaneous binding of the target protein and the E3 ligase without steric hindrance, yet not so long that it prevents the productive formation of the ternary complex required for ubiquitination. explorationpub.com

PEG-based linkers like this compound are frequently used in PROTAC design due to several advantageous properties. biochempeg.comnih.gov The PEG component increases the water solubility and cell permeability of the PROTAC molecule. axispharm.combiochempeg.com The length of the PEG chain can be systematically varied to optimize the distance between the two ligands, which is often done on a case-by-case basis for each target. broadpharm.combiochempeg.com For instance, studies have shown that for some targets, longer PEG linkers lead to more efficient degradation, while for others, a shorter linker is optimal. explorationpub.comexplorationpub.com The ability to easily synthesize a library of PROTACs with varying PEG linker lengths is a key strategy in optimizing degradation potency. broadpharm.com

Linker FeatureImpact on PROTAC EfficiencyResearch Finding
Length Determines the ability to form a productive ternary complex.Optimal linker length is target-dependent; a 16-atom PEG linker was found to be more potent for ERα degradation than a 12-atom linker, while an 8-atom PEG linker was optimal for CRBN degradation. explorationpub.com
Composition Affects solubility, cell permeability, and stability.PEG linkers enhance hydrophilicity and water solubility, while alkyl chains are more hydrophobic. axispharm.comprecisepeg.com
Flexibility Influences the conformational freedom of the PROTAC.Flexible linkers like PEG and alkyl chains are common, but rigid linkers can pre-organize the molecule for better ternary complex formation. precisepeg.comcreative-biolabs.com

Impact on Ternary Complex Formation and Ubiquitin-Proteasome Pathway Engagement

The linker in a PROTAC is not merely a passive spacer; it actively participates in and influences the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase). axispharm.comnih.gov The properties of the linker, including its length, flexibility, and chemical composition, directly impact the cooperativity of ternary complex assembly. explorationpub.comnih.gov

Conjugation to Nucleic Acids (e.g., Oligonucleotides, PNA)

This compound and similar PEGylated linkers are also employed in the conjugation of nucleic acids, such as oligonucleotides and peptide nucleic acids (PNAs). aacrjournals.orgmdpi.com The goal of such conjugation is often to improve the therapeutic potential of these molecules by enhancing their delivery and stability. aacrjournals.org

Strategies for Enhanced Cellular Uptake and Stability

A significant hurdle for the therapeutic use of oligonucleotides is their poor cellular uptake and susceptibility to nuclease degradation. aacrjournals.org PEGylation, the process of attaching PEG chains, is a widely used strategy to overcome these challenges. conicet.gov.ar

Surface Functionalization and Biomaterial Modification

The strategic placement of reactive groups on this compound enables its use in covalently modifying surfaces to enhance biocompatibility, reduce non-specific protein adsorption, and introduce specific functionalities for targeted applications in diagnostics and tissue engineering. beilstein-journals.orgmdpi.com

This compound serves as a critical linker for tethering biomolecules, such as peptides or ligands, to the surfaces of nanoparticles and biosensors. This functionalization is key to improving their performance in biological environments. The process typically involves a multi-step strategy where the linker is first integrated into a larger, functional molecule, which is then used to coat the desired surface.

A primary application of this linker is in the extension of peptide chains during solid-phase peptide synthesis. mdpi.com For instance, in the synthesis of a transferrin receptor-targeted peptide-drug conjugate for glioblastoma treatment, this compound (referred to as Fmoc-NH-PEG3-acid) was used to introduce a PEG spacer into the peptide backbone. mdpi.com The peptide chain was extended by coupling the carboxylic acid of the linker to the free amine of the growing peptide on the resin. Following this, the Fmoc group was removed using a piperidine (B6355638) solution, exposing the amine for the addition of the next amino acid. mdpi.com

This synthesized peptide-PEG conjugate, now equipped with a specific targeting sequence, can then be covalently attached to a nanoparticle or a biosensor surface. The carboxylic acid end of the original linker (now part of the larger construct) or other functional groups on the peptide can be activated to react with amine groups present on the surface of the material. This strategy allows for precise control over the orientation and density of the immobilized biomolecules, which is crucial for the efficacy of targeted drug delivery systems and the sensitivity of biosensors. mtoz-biolabs.com The hydrophilic PEG chain plays the dual role of increasing the solubility of the conjugate and providing a flexible spacer that allows the functional part of the peptide to interact effectively with its target. beilstein-journals.org

Table 1: Strategy for Nanoparticle/Biosensor Functionalization using this compound

StepDescriptionKey Reagents/ConditionsPurpose
1. Peptide Synthesis & Linker Incorporation The peptide chain is assembled on a solid-phase resin. This compound is coupled to the growing peptide.Solid-phase resin, HATU, DIPEA, 20% piperidine in DMFTo introduce a hydrophilic PEG spacer within the peptide backbone. mdpi.com
2. Peptide Cleavage and Purification The final peptide-PEG conjugate is cleaved from the resin and purified.Trifluoroacetic acid (TFA)To obtain the purified functional biomolecule. mdpi.com
3. Surface Activation The surface of the nanoparticle or biosensor (e.g., with amine groups) is chemically activated.EDC, NHSTo prepare the surface for covalent bonding.
4. Covalent Conjugation The purified peptide-PEG conjugate is reacted with the activated surface.Aqueous bufferTo permanently attach the targeting peptide to the surface via a stable amide bond. mtoz-biolabs.combeilstein-journals.org

Hydrogels and polymeric scaffolds are essential materials in tissue engineering, providing structural support and a suitable microenvironment for cell growth and tissue regeneration. The properties of these materials can be finely tuned by incorporating specific chemical moieties. While direct use of this compound as a primary gelator is not extensively documented, its components—the Fmoc group and the PEG chain—are well-known for their roles in hydrogel formation and modification. mdpi.commdpi.com

The Fmoc group, due to its hydrophobicity and aromaticity, is a potent driver of self-assembly, particularly when attached to amino acids or short peptides. beilstein-journals.orgmdpi.com These Fmoc-peptide conjugates can self-assemble in aqueous solutions to form nanofibrous networks that entrap water, resulting in the formation of hydrogels. mdpi.com These scaffolds have been shown to be biocompatible and can support the attachment and proliferation of various cell types. mdpi.com For example, hydrogels formed from Fmoc-peptides have been used to support human dermal fibroblasts and neural cells. mdpi.com

This compound can be strategically employed in this context in several ways:

Functionalization of Pre-formed Scaffolds: The terminal carboxylic acid of the linker can be used to covalently attach it to existing hydrogels or polymeric scaffolds that have free amine groups. Subsequent removal of the Fmoc group would expose an amine terminus on the scaffold surface, which can be used for further functionalization, such as the attachment of growth factors or adhesion peptides (e.g., RGD). mdpi.com

Creation of Co-assembled Hydrogels: The linker could be mixed with a primary Fmoc-peptide gelator. The incorporation of this compound would introduce hydrophilic and flexible PEG chains into the hydrogel matrix. This can alter the mechanical properties of the gel, such as its stiffness and swelling ratio, and potentially reduce non-specific protein adsorption, which is beneficial for creating bio-inert scaffolds. mdpi.com

The development of such advanced biomaterials is critical for applications like bone tissue engineering, where scaffolds are designed to act as templates for biomineralization. mdpi.com

Table 2: Research Findings on Fmoc-Based Hydrogels for Scaffolds

Fmoc-Molecule TypeApplication/FindingSupported Cell TypesCitation
Fmoc-DipeptidesForms hydrogels with tunable mechanical properties based on molecular structure.Not specified mdpi.com
Fmoc-RGD/Fmoc-FFCo-assembled hydrogel promotes cell adhesion, spreading, and proliferation.Human Adult Dermal Fibroblasts (HDFa) mdpi.com
Fmoc-IKVAV, Fmoc-YIGSRIncorporates laminin-derived motifs to mimic the extracellular matrix.Neural cells mdpi.com
Fmoc-Asp-OFmSelf-assembles into fibrous structures suitable for bone tissue engineering by acting as a matrix for mineralization.Not specified mdpi.com

Advanced Research Applications

Drug Delivery Systems and Pharmacokinetic Modulation

The incorporation of Fmoc-NH-PEG3-CH2COOH into drug delivery systems offers a strategic approach to improving the therapeutic efficacy of various pharmaceutical agents. The polyethylene (B3416737) glycol (PEG) component of the linker plays a crucial role in modulating the pharmacokinetic properties of conjugated drugs.

A primary challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients, which can limit their bioavailability. The hydrophilic nature of the PEG3 spacer in this compound significantly enhances the solubility of hydrophobic drugs and peptides in aqueous media broadpharm.com. This improved solubility is critical for the formulation and effective delivery of such therapeutic molecules.

Moreover, the process of attaching PEG chains, known as PEGylation, can help to reduce the immunogenicity of therapeutic biomolecules. The PEG chain can act as a shield, masking the conjugated molecule from the host's immune system and thereby reducing the likelihood of an adverse immune response. This is a significant advantage in the development of peptide- and protein-based therapeutics.

FeatureBenefit of this compound Conjugation
Hydrophilic PEG Spacer Increases the solubility of hydrophobic drugs in aqueous solutions.
PEG Shielding Effect Reduces the potential for an immunogenic response to therapeutic biomolecules.

The conjugation of therapeutic agents with PEG linkers like this compound can profoundly influence their pharmacokinetic profiles. An ideal linker in an antibody-drug conjugate (ADC), for instance, should be stable in circulation to prevent premature release of the payload, which could lead to systemic toxicity frontiersin.org. The design of the linker is critical for modulating the stability of the ADC in systemic circulation and the efficiency of payload release within tumors frontiersin.org.

By increasing the hydrodynamic radius of the conjugated molecule, PEGylation can reduce renal clearance, thereby extending the circulation half-life of the drug nih.govnih.gov. This prolonged presence in the bloodstream can lead to improved therapeutic outcomes. Furthermore, the biodistribution of a drug can be altered through conjugation. Studies have shown that cell-penetrating peptides (CPPs) conjugated to therapeutic molecules can enhance their uptake in various tissues, with notable accumulation in organs such as the liver, spleen, and kidneys nih.govnih.gov. The specific characteristics of the linker, including its length and chemical nature, are key determinants of the resulting pharmacokinetic and biodistribution profiles of the conjugated drug frontiersin.org.

Diagnostic Tool Development and Imaging Agents

The heterobifunctional nature of this compound makes it an ideal candidate for the development of sophisticated diagnostic tools and imaging agents purepeg.compurepeg.com. Its terminal functional groups, an amine (after deprotection of the Fmoc group) and a carboxylic acid, allow for the sequential and controlled conjugation of different molecular entities, such as a targeting moiety and a signaling molecule.

The development of targeted imaging probes is a cornerstone of modern medical diagnostics. This compound can serve as a versatile linker to attach fluorescent dyes or positron-emitting radionuclides to biomolecules like peptides or antibodies that target specific cells or tissues chempep.comresearchgate.net. The synthesis of such probes often involves solid-phase peptide synthesis, where the Fmoc-protected amine allows for the stepwise assembly of the targeting peptide, and the terminal carboxylic acid can be activated to react with an amine-functionalized fluorescent tag or a chelator for a radiometal mdpi.com. The PEG spacer in the linker can also improve the solubility and pharmacokinetic properties of the resulting imaging agent.

Positron Emission Tomography (PET) is a powerful imaging modality that provides functional information about biological processes in vivo. The development of novel PET probes is crucial for advancing this technology grantome.com. While specific examples detailing the use of this compound in clinically approved imaging agents are not prevalent in the literature, its chemical structure is well-suited for the synthesis of PET radiopharmaceuticals chempep.com. For instance, a peptide-based PET probe could be synthesized using Fmoc chemistry, with this compound incorporated as a linker to a chelator that can sequester a positron-emitting radionuclide like copper-64 mdpi.com.

Supramolecular Chemistry and Self-Assembly

The Fmoc group of this compound is not only a protecting group but also a powerful motif for directing the self-assembly of molecules into well-defined nanostructures. This has led to its application in the field of supramolecular chemistry and the development of novel biomaterials.

The self-assembly of Fmoc-conjugated peptides and amino acids is driven by a combination of non-covalent interactions, including π-π stacking of the aromatic fluorenyl groups and hydrogen bonding between the peptide backbones nih.govresearchgate.net. This process can lead to the formation of various nanostructures such as nanofibers, nanotubes, and hydrogels nih.govresearchgate.netnih.gov.

The resulting hydrogels, which are highly hydrated, porous networks, have shown great promise as scaffolds for 3D cell culture and tissue engineering nih.gov. The properties of these hydrogels can be tuned by the specific amino acid or peptide sequence attached to the this compound linker. For example, the incorporation of bioactive peptide sequences, such as the cell-adhesion motif RGD, can create functional biomaterials that can interact with and influence cell behavior nih.gov. The self-assembly process can be triggered by changes in environmental conditions such as pH or temperature, allowing for the controlled formation of these supramolecular structures researchgate.netnih.gov.

Component of this compoundRole in Self-AssemblyResulting Nanostructures
Fmoc group Drives self-assembly through π-π stacking.Nanofibers, nanotubes, hydrogels.
PEG spacer Provides flexibility and hydrophilicity to the assembling system.Modulates the properties of the resulting supramolecular structures.
Terminal Carboxylic Acid Can be conjugated to peptides or other molecules to create functional self-assembling systems.Functional biomaterials for applications such as cell culture and tissue engineering.

Formation of Nanostructures and Hydrogels

The formation of ordered nanostructures and, subsequently, macroscopic hydrogels is a key application driven by the fluorenylmethoxycarbonyl (Fmoc) group of the molecule. The self-assembly process is primarily governed by non-covalent interactions, particularly π–π stacking between the aromatic Fmoc moieties of adjacent molecules. This interaction encourages the molecules to arrange into fibrillar, high-aspect-ratio nanostructures.

When peptides or other molecules are conjugated to this compound, the Fmoc group acts as a hydrogelator, driving the formation of a fibrous network. The short, hydrophilic PEG3 linker plays a crucial role by ensuring water solubility of the building blocks and drawing water into the developing network. As these nanofibers entangle and cross-link through physical interactions, they trap a large volume of water, leading to the formation of a self-supporting hydrogel. This process is exemplified in the synthesis of complex peptide conjugates, where the molecule is incorporated using standard solid-phase peptide synthesis (SPPS) techniques to create precursors for self-assembling materials nih.gov. The resulting hydrogels are of significant interest for tissue engineering and drug delivery due to their biocompatibility and structural similarity to the native extracellular matrix.

Modulating Viscoelasticity and Self-Healing Properties

Hydrogels formed from Fmoc-peptide-PEG conjugates exhibit distinct viscoelastic and self-healing characteristics, which are critical for applications like injectable biomaterials. The mechanical properties of these hydrogels arise from the dual nature of their internal network. The rigid, fibrillar scaffold formed by the self-assembled Fmoc-peptide cores provides structural integrity and stiffness (the elastic component), while the flexible, hydrated PEG chains contribute to the material's ability to dissipate energy under strain (the viscous component).

The storage modulus (G'), a measure of the elastic response, for such peptide-PEG hydrogels can be significantly higher than the loss modulus (G''), confirming the formation of a stable, elastic gel network acs.org. For example, studies on similar double-network hydrogels, where self-assembling peptides are cross-linked with PEG, have demonstrated robust mechanical properties that can be tuned by adjusting the concentration of the components acs.org.

PropertyP1 Peptide HydrogelP1-PEG (1:0.25) Hydrogel
Storage Modulus (G') ~620 PaIncreased Significantly
Loss Modulus (G'') ~62 PaIncreased Significantly
State Elastic HydrogelReinforced Elastic Hydrogel
This table presents representative data from a study on a double-network hydrogel formed by a self-assembling peptide (P1) and an NHS-activated PEG polymer, demonstrating how PEG incorporation reinforces the mechanical properties of the hydrogel network acs.org.

Furthermore, the non-covalent nature of the π–π stacking interactions that hold the fibrillar network together imparts self-healing capabilities. When the hydrogel is subjected to high shear stress (e.g., during injection through a syringe), the physical cross-links can break, causing the gel to flow. Once the stress is removed, the Fmoc groups re-associate, allowing the network to rapidly reform and recover its mechanical strength acs.orgmanchester.ac.uk.

Therapeutic Peptide Design and Development

In the realm of pharmacology, modifying therapeutic peptides with PEG chains—a process known as PEGylation—is a well-established strategy to enhance their clinical potential. This compound provides a short, discrete PEG linker that can be precisely incorporated into a peptide's structure.

Improving Pharmacokinetics and Receptor Binding

A primary challenge with peptide-based drugs is their short plasma half-life, as they are susceptible to proteolytic degradation and rapid clearance by the kidneys tandfonline.com. PEGylation with linkers like the one derived from this compound can significantly improve a peptide's pharmacokinetic profile. The hydrated PEG chain increases the hydrodynamic radius of the peptide, which reduces renal filtration and shields it from enzymatic degradation nih.govpeptide.com.

While PEGylation is highly effective at extending circulation time, it can sometimes negatively impact receptor binding affinity due to steric hindrance aspetjournals.org. This creates a critical trade-off between pharmacokinetics (PK) and pharmacodynamics (PD). However, site-specific conjugation of a short PEG linker, strategically placed away from the receptor-binding domain, can mitigate this issue. Studies have shown that C-terminal PEGylation of peptides can preserve or even enhance receptor binding while still conferring the pharmacokinetic benefits researchgate.net.

PeptideModificationApparent Affinity (KD)Effect on Pharmacokinetics
Anti-p185HER-2 scFvNoneBaseline-
Anti-p185HER-2 scFv20 kDa PEG~5-fold reductionNot Reported
Exendin-4NoneBaselineShort half-life
Exendin-4C-terminal PEGylationHighest receptor binding among tested variantsSignificantly improved PK properties
This table summarizes findings from different studies, showing that while PEGylation can sometimes reduce binding affinity aspetjournals.org, strategic, site-specific modification with PEG can lead to an overall improvement in therapeutic profile by enhancing pharmacokinetics without compromising receptor interaction researchgate.net.

Facilitating Cyclization in Peptide Drugs

Cyclization is another key strategy to improve the stability and therapeutic efficacy of peptides. By constraining the peptide's conformation, cyclization can increase resistance to exopeptidases, enhance receptor binding affinity, and improve membrane permeability tandfonline.com. While not a cyclizing agent on its own, this compound can be used as a flexible linker within a macrocycle.

During solid-phase peptide synthesis, the molecule can be incorporated into the linear peptide chain. Subsequently, its terminal carboxylic acid can be activated to form an amide bond with a free amine on the peptide (such as the N-terminus or a lysine (B10760008) side chain), resulting in a cyclic peptide that contains the PEG3 unit as part of its backbone. This approach allows for the creation of constrained peptides where the flexible PEG linker can be used to fine-tune the conformational properties and solubility of the final drug candidate. This strategy is analogous to the use of bifunctional linkers to generate bicyclic peptides or to tether different protein domains, where the linker's properties are integral to the final structure and function frontiersin.orgnih.gov.

Material Science and Nanotechnology

The compound's utility extends to material science, where it is used to modify surfaces to control biological interactions at the nano-scale.

Comparison with Other Common Linkers and Spacers

The selection of a linker molecule is a critical decision in the synthesis of peptides and bioconjugates, with the choice directly impacting the properties of the final product. This compound offers a unique balance of hydrophilicity, flexibility, and length, which distinguishes it from simpler amino acid-based spacers and other polyethylene glycol (PEG) linkers.

Fmoc-Gly-OH and Fmoc-Ahx-OH are two commonly used spacers in solid-phase peptide synthesis (SPPS), but they possess fundamentally different characteristics compared to this compound.

Fmoc-Gly-OH (Fmoc-glycine) is the simplest Fmoc-protected amino acid. chempep.comrsc.org Being achiral, it is sometimes preferred for specific applications in peptide synthesis to avoid racemization. chempep.com However, it is a relatively short and rigid spacer that lacks the distinct hydrophilicity and flexibility offered by the PEG chain in this compound. chempep.com While it is a simpler and less expensive option, it does not provide the solubility enhancement that is often crucial for biological applications of complex peptides. chempep.com

Fmoc-Ahx-OH (Fmoc-6-aminohexanoic acid) is a widely used linker that provides a six-carbon aliphatic chain. lifetein.com This extended, flexible chain serves as a spacer to separate a conjugated molecule from a peptide, which can reduce steric hindrance. rsc.org Unlike the hydrophilic ether backbone of a PEG linker, the alkyl chain of Fmoc-Ahx-OH is hydrophobic. chempep.com This property can be advantageous for applications involving interactions with cell membranes but does not aid in the aqueous solubility of the conjugate. nih.gov In fact, while Fmoc-Ahx-OH is effective for providing distance, it does not offer the solubility-enhancing benefits characteristic of PEG-based linkers. chempep.com The presence of the Ahx linker has been shown to increase the flexibility of peptide chains, which can help prevent aggregation during synthesis. lifetein.com

LinkerKey Structural FeaturePrimary CharacteristicSolubility EnhancementApplication Focus
This compoundTriethylene glycol backboneHydrophilic, flexibleHighImproving solubility and bioavailability of conjugates. biochempeg.comaxispharm.com
Fmoc-Gly-OHSingle amino acidShort, simple, achiralLowBasic spacing, fragment condensation. chempep.com
Fmoc-Ahx-OH6-carbon alkyl chainHydrophobic, flexibleNone (can decrease aqueous solubility)Creating distance, modulating hydrophobicity. chempep.comnih.gov

The length of the polyethylene glycol (PEG) chain is a critical parameter that can be fine-tuned to optimize the properties of a bioconjugate. This compound is part of a larger family of Fmoc-PEGn-acid linkers, where 'n' denotes the number of ethylene (B1197577) glycol units. lifetein.comnih.gov

The choice of PEG length involves a trade-off between several factors:

Solubility and Hydrophilicity : Longer PEG chains (e.g., n = 4, 8, 12) generally provide greater hydrophilicity and a more pronounced "stealth" effect, which can reduce immunogenicity and improve the pharmacokinetic profile of a therapeutic. chempep.comrsc.org This is particularly important for antibody-drug conjugates (ADCs) and PROTACs, where aggregation of the hydrophobic payload is a common issue. researchgate.netadcreview.com

Cost : The synthesis and purification of longer, monodisperse PEG linkers are more complex, leading to higher costs compared to shorter-chain variants like this compound. chempep.com

This compound, with its three PEG units, often represents a balanced choice, providing a significant increase in hydrophilicity over non-PEG linkers without the potentially excessive size or cost of much longer PEG chains. chempep.com Research in ADCs and PROTACs has shown that the linker length must be empirically optimized for each specific application, with variations from one to twelve PEG units (or more) being explored to achieve the desired therapeutic window. rsc.orgnih.gov

PEG Linker Length (n in Fmoc-PEGn)Relative HydrophilicityRelative Size/Steric HindranceCommon Research Context
Short (n=1-3)ModerateLowBalancing solubility and size for PROTACs or when minimal spacing is needed. nih.gov
Medium (n=4-8)HighModerateCommonly used in ADCs to improve solubility and stability without excessive size. rsc.org
Long (n>8)Very HighHighMaximizing circulation time, reducing immunogenicity, and preventing aggregation of highly hydrophobic payloads. rsc.orgnih.gov

Advantages and Limitations of this compound in Specific Research Contexts

Advantages:

Enhanced Solubility and Reduced Aggregation : In the development of ADCs and PROTACs, the cytotoxic payloads or protein degraders are often highly hydrophobic. The inclusion of a hydrophilic linker like this compound is a key strategy to counteract this hydrophobicity, improving the solubility of the final conjugate and preventing aggregation, which is a major obstacle in pharmaceutical development. researchgate.netadcreview.com

Biocompatibility and Favorable Pharmacokinetics : PEG is well-known for its ability to reduce the immunogenicity of conjugated molecules and prolong their circulation time in the body. lifetein.comaxispharm.com This "stealth" effect can lead to improved pharmacokinetic profiles for peptide-based drugs.

Flexibility and SPPS Compatibility : The molecule provides a flexible spacer that is fully compatible with standard automated Fmoc-based solid-phase peptide synthesis (SPPS) protocols. chempep.com Its terminal carboxyl group allows for straightforward coupling like a standard amino acid, and the Fmoc group is removed under the same conditions as those for amino acids in the peptide chain. chempep.com

Limitations:

Steric Hindrance : While the flexibility of the PEG chain is an advantage, it can also create steric hindrance that may interfere with the binding of the peptide or conjugate to its biological target. The optimal linker length must often be determined experimentally to balance solubility and target affinity. researchgate.net

The "PEG Dilemma" : Despite its benefits, PEGylation can sometimes have drawbacks. In certain contexts, the PEG chain can inhibit the uptake of nanoparticles or liposomes by target cells. biochempeg.com Furthermore, repeated administration of PEGylated therapeutics can, in some cases, lead to the production of anti-PEG antibodies, resulting in accelerated blood clearance. researchgate.netbiochempeg.com

Cost and Complexity : Compared to simple linkers like Fmoc-Gly-OH, this compound is a more complex molecule to synthesize, making it a more expensive reagent. chempep.com

Emerging Trends and Future Directions in this compound Research

The versatility of the this compound structure ensures its continued relevance in cutting-edge biochemical research, particularly in the areas of advanced bioconjugation and synthesis automation.

Modern bioconjugation relies heavily on highly specific and efficient reactions that can be performed in complex biological environments. This compound is an ideal scaffold for integration with these technologies.

After its incorporation into a peptide and subsequent Fmoc deprotection, the newly exposed primary amine can be readily modified. biochempeg.com For instance, it can be reacted with a molecule containing an NHS-ester and a bioorthogonal handle, such as an alkyne or an azide (B81097). This prepares the entire peptide-PEG construct for a subsequent "click" reaction. The most prominent click reactions include the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free and thus highly biocompatible. acs.orgacs.org

This two-step approach allows for the modular and highly specific attachment of various moieties, such as imaging agents, cytotoxic drugs, or other biomolecules, making this linker a key component in the construction of complex systems for targeted therapy and diagnostics. chempep.comnih.gov

The field of peptide synthesis is continuously moving towards greater automation to improve efficiency, throughput, and reproducibility. This compound is well-suited for these advanced platforms. Its chemical properties allow for its use in fully automated peptide synthesizers, including those that utilize microwave assistance to accelerate coupling and deprotection steps. rsc.orggoogle.com

Research has demonstrated the successful incorporation of Fmoc-NH-PEG3-COOH using automated synthesizers, where it is treated as a standard building block in the Fmoc/tBu synthesis strategy. rsc.org The development of sophisticated reactor systems with real-time monitoring of Fmoc deprotection further enhances the reliability of incorporating such specialized linkers. google.com As automated platforms for not only synthesis but also subsequent conjugation and purification become more widespread, linkers like this compound, which are compatible with these streamlined workflows, will become increasingly valuable. echemi.com

Compound Name Reference Table

Abbreviation/Trivial NameFull Chemical Name
This compound11-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,6,9-trioxaundecanoic acid
Fmoc-Gly-OHN-(9-Fluorenylmethoxycarbonyl)glycine
Fmoc-Ahx-OH6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid
Fmoc-PEGn-CH2COOHFmoc-protected amino-PEG acid with 'n' ethylene glycol units
PROTACProteolysis-targeting chimera
ADCAntibody-Drug Conjugate
SPPSSolid-Phase Peptide Synthesis
CuAACCopper-catalyzed azide-alkyne cycloaddition
SPAACStrain-promoted azide-alkyne cycloaddition
DMFDimethylformamide
TFATrifluoroacetic acid
NHSN-Hydroxysuccinimide

Comparative Studies and Future Perspectives

Future Research Directions

The versatility of Fmoc-NH-PEG3-CH2COOH as a heterobifunctional linker has spurred research into its application for conjugating a variety of molecules beyond traditional proteinogenic amino acids. This exploration into novel bioconjugation targets is expanding the toolkit for creating sophisticated biomolecules with tailored functions, from targeted therapeutics to advanced research probes. The unique combination of a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, separated by a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) spacer, makes this compound particularly suitable for solid-phase synthesis strategies aimed at incorporating non-traditional moieties.

Research has demonstrated the successful use of this compound and its derivatives in conjugating peptides with unnatural amino acids, lipids, and targeting ligands for specific cell surface receptors. These studies highlight a trend towards creating more complex and functional biomolecules by moving beyond the canonical building blocks of life.

Unnatural Amino Acids and Peptidomimetics:

The incorporation of unnatural amino acids into peptides and proteins is a powerful strategy for enhancing their stability, modulating their biological activity, and introducing novel functionalities. This compound has been instrumental in the synthesis of peptide analogs containing such non-standard residues. For instance, in the development of antibody-drug conjugates (ADCs), the deprotected form of this linker, NH2-PEG(3)-CH2COOH, has been used in the solid-phase synthesis of a linker containing the unnatural amino acid citrulline. google.com This approach allows for the precise placement of the linker and payload, which is crucial for the efficacy and safety of the resulting ADC. Similarly, Fmoc-protected PEG linkers have been employed in the synthesis of peptide modulators incorporating D-amino acids to enhance their proteolytic stability while maintaining biological activity. nih.gov

Lipids and Fatty Acids for Enhanced Targeting and Pharmacokinetics:

Lipidation, the covalent attachment of lipid moieties to peptides and other biomolecules, is a well-established strategy to improve their pharmacokinetic profiles and to target them to specific cellular membranes or receptors. A notable application involves the use of a similar linker, Fmoc-PEG3-OH, to conjugate palmitic acid to a peptide targeting the CD206 mannose receptor on M2-like macrophages. aacrjournals.orgresearchgate.net This modification not only improved the stability of the peptide but also enhanced its affinity for the receptor by facilitating interaction with a hydrophobic binding motif. aacrjournals.orgresearchgate.net This strategy underscores the potential of using this compound to create lipidated bioconjugates for targeted cancer immunotherapy and other applications where specific cell populations need to be engaged.

Targeting Specific Cell Surface Receptors:

The development of ligands that can specifically bind to cell surface receptors is a cornerstone of targeted therapy. This compound has been utilized in the synthesis of peptide-based conjugates designed to target specific receptors. In one study, Fmoc-NH-PEG3-acid was incorporated into the synthesis of a peptide-drug conjugate targeting the transferrin receptor, which is often overexpressed on cancer cells, for the treatment of glioblastoma. mdpi.com The PEG linker in this context serves to provide adequate spacing between the targeting peptide and the therapeutic payload, ensuring that both moieties can function optimally.

Expansion to Other Biomolecules:

The application of PEG linkers in bioconjugation is not limited to peptides and lipids. The principles of using linkers like this compound can be extended to other classes of biomolecules, such as carbohydrates and nucleic acids. While direct conjugation of this specific linker to carbohydrates and nucleic acids is not extensively documented in the reviewed literature, the use of PEG spacers is a common strategy in these fields. For example, PEG linkers are often used to conjugate targeting ligands, such as carbohydrates, to siRNA to facilitate cell-specific delivery. The chemical handles provided by this compound are compatible with the chemistries required for such conjugations, suggesting a promising area for future exploration. The use of Fmoc-protected PEG linkers in the derivatization of peptides for PET imaging probes further illustrates their broad applicability in creating complex, multifunctional bioconjugates. nih.gov

The ongoing exploration of novel bioconjugation targets for this compound is set to broaden the horizons of drug delivery, diagnostics, and fundamental biological research. The ability to precisely engineer bioconjugates with diverse molecular entities opens up new avenues for creating next-generation therapeutics and research tools with enhanced specificity and efficacy.

Novel Bioconjugation Target Conjugation Strategy / Application Key Research Findings Reference(s)
Unnatural Amino Acids (e.g., Citrulline, D-amino acids)Solid-phase synthesis of peptide-based linkers for Antibody-Drug Conjugates (ADCs) and proteolytically stable peptide modulators.The deprotected form, NH2-PEG(3)-CH2COOH, was used to incorporate citrulline into a cathepsin B-cleavable linker for an ADC. Fmoc-NH-(PEG)mCH2CH2-COOH was used to couple D-amino acids into CXCR4 modulators. google.com, nih.gov
Lipids (e.g., Palmitic Acid)Lipidation of peptides to enhance receptor binding affinity and improve pharmacokinetic properties. Targeting the CD206 receptor on macrophages.A similar linker, Fmoc-PEG3-OH, was used to attach palmitic acid to a peptide, which increased its affinity for the CD206 receptor via interactions with a hydrophobic binding motif. aacrjournals.org, researchgate.net
Cell Surface Receptors (e.g., Transferrin Receptor)Synthesis of targeted peptide-drug conjugates for cancer therapy.Fmoc-NH-PEG3-acid was used as a spacer in a peptide conjugate designed to deliver a therapeutic payload to glioblastoma cells by targeting the transferrin receptor. mdpi.com
Complex Bioconjugates for ImagingDerivatization of peptides for the development of PET imaging probes.Fmoc-NH-PEGn-COOH (n=1, 2, 3, 5) was used to introduce hydrophilic linkers to peptides, which were subsequently modified for use as PET probes. nih.gov

Q & A

Q. What are the critical steps in synthesizing Fmoc-NH-PEG3-CH2COOH, and how can reaction efficiency be monitored?

  • Methodological Answer : Synthesis involves sequential coupling of the Fmoc-protected amine to the PEG3 spacer, followed by carboxylation. Key steps include:
  • Deprotection : Use 20% piperidine in DMF to remove the Fmoc group while preserving the PEG spacer and carboxylic acid .
  • Coupling : Activate the carboxylic acid with carbodiimide reagents (e.g., EDCI/HOBt) for conjugation to target molecules. Monitor reaction completion via thin-layer chromatography (TLC) or HPLC, tracking the disappearance of starting material .
  • Purification : Employ reverse-phase HPLC with a C18 column and a gradient of 0.1% TFA in acetonitrile/water to isolate the product (≥98% purity) .

Q. How should researchers purify this compound to achieve high purity for bioconjugation?

  • Methodological Answer : After synthesis, dissolve the crude product in a 1:1 mixture of DCM/DMF. Use preparatory HPLC with the following parameters:
  • Column : C18 reverse-phase, 5 µm particle size, 250 mm × 21.2 mm.
  • Gradient : 10–90% acetonitrile in water (0.1% TFA) over 30 minutes.
  • Flow rate : 10 mL/min.
    Lyophilize the collected fractions and confirm purity via LC-MS (expected [M+H]+: 429.46) .

Q. What factors influence the solubility of this compound in aqueous vs. organic solvents during conjugation reactions?

  • Methodological Answer : Solubility is concentration-dependent and influenced by:
  • Organic solvents : Optimal solubility in DMF, DCM, or THF (10–50 mg/mL) due to the hydrophobic Fmoc group .
  • Aqueous buffers : Adjust pH to 6–8 using phosphate-buffered saline (PBS) to enhance water solubility (up to 5 mg/mL). For precipitates, add 5–10% DMSO as a co-solvent .

Advanced Research Questions

Q. How can researchers address unexpected precipitation of this compound in aqueous buffer solutions during bioconjugation?

  • Methodological Answer : Precipitation often arises from pH mismatches or insufficient solvation. Mitigate this by:
  • pH adjustment : Use 50 mM borate buffer (pH 8.5) to stabilize the carboxylate form.
  • Co-solvents : Include 10% DMF or DMSO to maintain solubility without disrupting conjugation efficiency.
  • Temperature control : Conduct reactions at 4°C to reduce aggregation .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine multiple techniques:
  • NMR : Confirm PEG spacer integrity (δ 3.5–3.7 ppm for PEG protons) and Fmoc group presence (δ 7.3–7.8 ppm for aromatic protons) .
  • LC-MS : Verify molecular weight (429.46 g/mol) and detect impurities (e.g., incomplete deprotection byproducts) .
  • FT-IR : Identify carboxylate C=O stretching (~1700 cm⁻¹) and PEG ether linkages (~1100 cm⁻¹) .

Q. How does the PEG3 spacer length affect the pharmacokinetic properties of drug conjugates compared to longer PEG chains?

  • Methodological Answer : PEG3’s shorter length balances steric hindrance and hydrophilicity:
  • Hydrodynamic radius : PEG3 provides a radius of ~1.2 nm, enhancing solubility without excessive shielding of conjugated drugs.
  • Clearance rates : Shorter PEG chains (e.g., PEG3 vs. PEG5) reduce renal filtration delays, enabling faster drug release in target tissues.
  • Bioavailability : Comparative studies show PEG3-drug conjugates achieve 20–30% higher cellular uptake in vitro than PEG5 analogs .

Key Considerations for Experimental Design

  • Storage : Store at –20°C in anhydrous DMF or as a lyophilized powder to prevent hydrolysis of the Fmoc group .
  • Stability : Monitor degradation via weekly HPLC checks; discard if purity drops below 95% .
  • Safety : Use fume hoods for handling DMF and wear nitrile gloves to avoid dermal exposure .

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